molecular formula C10H15ClN4O2 B12842516 tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate

Cat. No.: B12842516
M. Wt: 258.70 g/mol
InChI Key: STIMTQWRUDXVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate typically involves the reaction of glycine tert-butyl ester with 5-amino-6-chloropyrimidine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product . The process can be summarized as follows:

    Starting Materials: Glycine tert-butyl ester and 5-amino-6-chloropyrimidine.

    Reaction Conditions: Acidic catalysis, typically using hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the acid catalyst is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, followed by washing and drying.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate

InChI

InChI=1S/C10H15ClN4O2/c1-10(2,3)17-6(16)4-13-9-7(12)8(11)14-5-15-9/h5H,4,12H2,1-3H3,(H,13,14,15)

InChI Key

STIMTQWRUDXVRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.